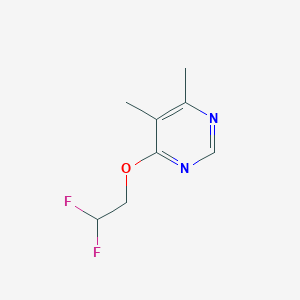

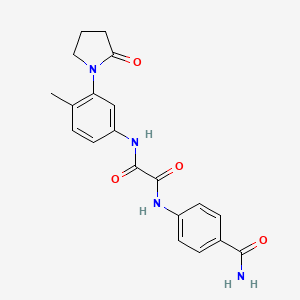

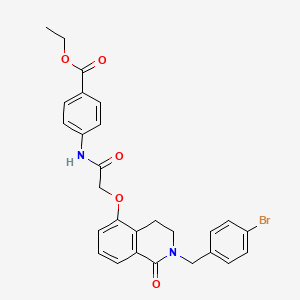

![molecular formula C19H19NO4 B2990611 N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034250-97-8](/img/structure/B2990611.png)

N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “4-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of aromatic compounds) with a methoxy group (-O-CH3) attached. The “2,2’-bifuran” part suggests the presence of two furan rings, which are 5-membered rings containing oxygen .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid or acid derivative. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the atoms as suggested by its name. The furan rings, phenyl ring, and amide group would all contribute to the compound’s properties, including its reactivity, polarity, and potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the amide group might increase the compound’s polarity and influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Amine Protection/Deprotection in Organic Synthesis

The compound’s methoxyphenyl component can be utilized as a chemoselective protecting group for amines in organic synthesis. This is particularly useful in multi-step synthetic processes where selective reactivity is required. The stability of the urea linkage under various conditions makes it an advantageous choice for protecting amines, which can then be conveniently deprotected when needed .

Development of Redox-Active Materials

Derivatives of the compound, particularly those involving triphenylamine structures with methoxy protecting groups, have been synthesized to explore their electrochemical and photoluminescence properties. These materials are of interest for their potential applications in organic electronics, such as in light-emitting diodes and electrochromic devices .

Electrochemical Studies

The compound’s derivatives can be used in electrochemical studies to understand the redox behavior of organic molecules. This has implications for the development of new materials for energy storage and conversion .

Optical Property Investigation

The optical properties of materials derived from this compound, such as their photoluminescence intensities and molar extinction coefficients, can be investigated. This research is crucial for the design of materials with specific optical characteristics, which could be used in sensors or as part of a color palette for display technologies .

Anodic Oxidation Processes

The compound can be involved in anodic oxidation processes, particularly in the deprotection of N-p-methoxyphenylamines. This method provides a high yield of the free amine and is compatible with various functional groups that may be sensitive to other deprotection methods .

Chemoselective Reagent for Synthesis

The methoxyphenyl isocyanate moiety within the compound can act as a multitasking reagent for the protection and deprotection of amines. Its chemoselective nature allows for the regeneration of free amines after a convenient deprotection step, which is beneficial in the synthesis of complex organic molecules .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-15-7-4-14(5-8-15)6-11-19(21)20-13-16-9-10-18(24-16)17-3-2-12-23-17/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZGECFABMHKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

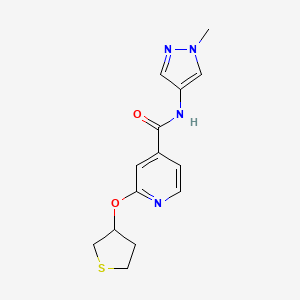

![ethyl 2-{[(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2990530.png)

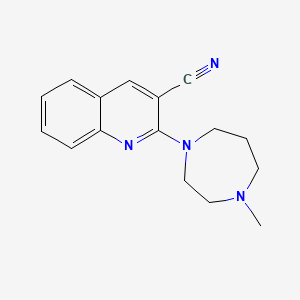

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)

![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)